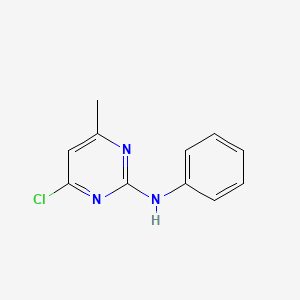

2-Anilino-4-chloro-6-methylpyrimidine

Description

Historical Context of Pyrimidine (B1678525) Derivatives in Chemical Science

The history of pyrimidine chemistry dates back to the early 19th century. In 1818, Brugnatelli isolated the first pyrimidine derivative, alloxan, by oxidizing uric acid with nitric acid. gsconlinepress.comgrowingscience.comresearchgate.net However, a laboratory synthesis of a pyrimidine was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea (B33335) and malonic acid. wikipedia.org The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines; he was also the first to propose the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was eventually prepared in 1900 by Gabriel and Colman. wikipedia.org

The significance of the pyrimidine ring system expanded dramatically with the discovery of its central role in biology. The nitrogenous bases cytosine, thymine, and uracil (B121893) are fundamental components of nucleic acids (DNA and RNA). wikipedia.orgresearchgate.net Furthermore, the pyrimidine core is present in essential vitamins and cofactors, such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). gsconlinepress.comresearchgate.net This wide occurrence in nature and its diverse biological activities have made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. nih.govorientjchem.org

Significance of the 2-Anilino-4-chloro-6-methylpyrimidine Scaffold in Synthetic Chemistry and its Related Compounds

The this compound scaffold is a valuable intermediate in synthetic organic chemistry. Its structure, featuring multiple reaction sites, allows for the creation of a diverse library of more complex molecules. The chlorine atom at the 4-position is a particularly useful functional group, as it can be readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows chemists to introduce a wide range of substituents at this position, thereby modifying the properties of the final compound.

The synthesis of the title compound and its analogs typically involves the reaction of a dichloropyrimidine with a substituted aniline (B41778). For instance, 2-anilinopyrimidines can be efficiently synthesized by reacting 2-chloropyrimidines with aniline derivatives, often facilitated by microwave irradiation. rsc.org The precursor, 2,4-dichloro-6-methylpyrimidine, is itself synthesized from 4,6-dihydroxy-2-methylpyrimidine (B75791). google.com

The this compound scaffold serves as a versatile building block for creating compounds with potential biological activities. chemimpex.com Its utility is demonstrated in its use as an intermediate for pharmaceuticals and agrochemicals. alzchem.com A closely related compound, 2-Amino-4-chloro-6-methylpyrimidine (B145687), is also a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents. ontosight.ai

| Compound Name | Molecular Formula | Role/Significance |

| 2,4-Dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | Key precursor for the synthesis of this compound. |

| Aniline | C₆H₇N | Reactant for introducing the anilino group. |

| 2-Amino-4-chloro-6-methylpyrimidine | C₅H₆ClN₃ | A related intermediate used in the synthesis of pharmaceuticals and agrochemicals. alzchem.comontosight.ai |

| 4,6-dihydroxy-2-methylpyrimidine | C₅H₆N₂O₂ | Starting material for the synthesis of dichlorinated pyrimidines. google.com |

Overview of Contemporary Research Directions for the Compound and its Analogs

Contemporary research on pyrimidine derivatives is heavily focused on their potential applications in medicinal chemistry. gsconlinepress.com The 2-anilinopyrimidine framework, in particular, is a well-established scaffold in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov The general structure allows for modifications at the 4-position (where the chlorine is in the title compound) and on the aniline ring, enabling chemists to fine-tune the molecule's interaction with specific biological targets.

Recent research directions for analogs of this compound include:

Anticancer Agents: Many studies focus on synthesizing and evaluating 2,4-disubstituted pyrimidine derivatives as inhibitors of various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov The goal is to develop potent and selective inhibitors that can overcome drug resistance observed with existing therapies. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal compounds. gsconlinepress.com Pyrimidine derivatives are being explored for their antimicrobial potential, with research focusing on structure-activity relationships to enhance their efficacy against resistant strains. researchgate.net

Antiviral and Anti-inflammatory Agents: The pyrimidine nucleus is a core component of several antiviral drugs. orientjchem.org Research continues to explore new pyrimidine-based compounds for activity against a range of viruses. Similarly, their potential as anti-inflammatory agents is an active area of investigation. gsconlinepress.com

Agrochemicals: Beyond medicine, pyrimidine derivatives are important in agriculture. For example, 2-amino-4-chloro-6-methylpyrimidine has been studied as a nitrification inhibitor, which can improve the efficiency of nitrogen fertilizers in soil. researchgate.net

| Research Area | Target/Application | General Finding |

| Oncology | Kinase Inhibition (e.g., EGFR, FAK, CDK4/6) | The 2-anilinopyrimidine scaffold is a key component in designing potent and selective kinase inhibitors for cancer therapy. nih.gov |

| Infectious Diseases | Antiplasmodial Agents (Malaria) | 2-anilino-4-arylpyrimidine scaffolds have been identified as potent dual inhibitors of plasmodial kinases PfGSK3/PfPK6. nih.gov |

| Infectious Diseases | Antibacterial/Antifungal | Modifications of the pyrimidine core lead to novel compounds with activity against drug-resistant microbes. researchgate.net |

| Agriculture | Nitrification Inhibition | Related amino-chloro-methylpyrimidines can inhibit nitrification in soil, enhancing fertilizer efficiency. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-7-10(12)15-11(13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHBIDCNHVMYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290201 | |

| Record name | 2-Anilino-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-54-0 | |

| Record name | NSC67302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anilino-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Anilino 4 Chloro 6 Methylpyrimidine

Strategic Synthesis of the Core 2-Anilino-4-chloro-6-methylpyrimidine Scaffold and its Precursors

The fundamental approach to synthesizing the this compound scaffold involves the reaction of a precursor, 2,4-dichloro-6-methylpyrimidine, with aniline (B41778). However, a more direct and modern approach is the aromatic nucleophilic substitution (SNAr) of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines. rsc.orgscispace.comresearchgate.net This method allows for the direct installation of the anilino group.

Precursors such as 2-amino-4-chloro-6-methylpyrimidine (B145687) can be synthesized from 2-amino-6-methyl-4-pyrimidinol (isocytosine) by refluxing with a chlorinating agent like phosphorus oxychloride. chemicalbook.com Another key precursor, 4,6-dichloro-2-methylpyrimidine, is prepared from 4,6-dihydroxy-2-methylpyrimidine (B75791) using reagents like triphosgene, which offers a safer alternative to phosphorus oxychloride or phosgene. google.com

Novel Synthetic Routes and Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, which aim to create more environmentally benign chemical processes, microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for producing 2-anilinopyrimidine derivatives. kuey.netrasayanjournal.co.inpowertechjournal.com This technique significantly reduces reaction times, often improves yields, and simplifies workup procedures, thereby minimizing energy consumption and waste generation. rasayanjournal.co.innih.govbenthamdirect.com

A key green synthetic route involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline or its derivatives in ethanol (B145695) under microwave irradiation. scispace.comresearchgate.net This one-pot reaction proceeds rapidly, typically completing within 10 minutes at 160°C, to afford the desired 2-anilinopyrimidine products in high yields. scispace.com In contrast, the same reaction under conventional reflux heating can take up to 72 hours and results in a significantly lower yield. researchgate.net

| Method | Reaction Time | Yield of 2-Anilino-4,6-dimethylpyrimidine | Reference |

| Conventional Heating | 72 hours | 68% | researchgate.net |

| Microwave Irradiation | 10 minutes | 95% | scispace.comresearchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and outcome of the synthesis of 2-anilinopyrimidines are highly dependent on the reaction conditions and the electronic properties of the reactants. In the microwave-assisted aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine, the nucleophilicity of the aniline derivative plays a crucial role. scispace.com

The reaction proceeds most efficiently in polar solvents like ethanol. scispace.com The electronic nature of substituents on the aniline ring directly influences the reaction yield.

Electron-donating groups (e.g., methyl, methoxy) on the aniline ring increase the electron density on the amino group, enhancing its nucleophilicity. This generally leads to higher reaction yields. scispace.comresearchgate.net

Electron-withdrawing groups (e.g., nitro) decrease the nucleophilicity of the amino group, which can result in significantly lower yields. scispace.comresearchgate.net

This relationship allows for the strategic selection of substituted anilines to optimize the synthesis of specific derivatives. For instance, the reaction with 4-methoxyaniline provides a near-quantitative yield (99%), while the reaction with 4-nitroaniline (B120555) yields a much lower 20%. scispace.com

Functionalization and Derivatization Strategies at the Pyrimidine (B1678525) and Anilino Moieties

The this compound scaffold possesses several reactive sites that can be targeted for further chemical modification. The most prominent sites for functionalization are the chlorine atom at the C-4 position, the anilino phenyl ring and its associated nitrogen, and the methyl group at the C-6 position.

Nucleophilic Substitution Reactions at the Chlorine Atom (C-4 Position)

The chlorine atom at the C-4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comnih.gov This reactivity is due to the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the reaction. stackexchange.com The C-4 position is generally more reactive towards nucleophilic attack than the C-2 or C-6 positions. stackexchange.com

This inherent reactivity makes the C-4 chloro group an excellent leaving group, allowing for the introduction of a wide array of functional groups by reacting the scaffold with various nucleophiles. Common nucleophiles include:

Amines: Primary and secondary amines (aliphatic, cyclic, and aromatic) readily displace the chlorine to form diverse 2-anilino-4-aminopyrimidine derivatives. mdpi.commdpi.com

Alkoxides and Phenoxides: Reaction with sodium alkoxides or phenoxides can introduce ether linkages at the C-4 position. mdpi.comrsc.org

Thiolates: Thiolates can be used to form thioethers. rsc.org

These substitution reactions provide a powerful and straightforward method for building molecular complexity and generating libraries of novel pyrimidine derivatives. mdpi.comscienceopen.com

| Nucleophile | Resulting C-4 Substituent | Product Class |

| R-NH₂ (Primary Amine) | -NHR | 4-Alkyl/Arylamino-pyrimidine |

| R₂NH (Secondary Amine) | -NR₂ | 4-Dialkylamino-pyrimidine |

| R-O⁻ (Alkoxide) | -OR | 4-Alkoxy-pyrimidine |

| Ar-O⁻ (Phenoxide) | -OAr | 4-Phenoxy-pyrimidine |

| R-S⁻ (Thiolate) | -SR | 4-Thioether-pyrimidine |

Modifications and Substitutions on the Anilino Phenyl Ring and Nitrogen

Diversity on the anilino portion of the molecule is most commonly achieved by employing substituted anilines during the initial synthesis step. scispace.comresearchgate.net As detailed in section 2.1.2, a wide range of anilines bearing different functional groups can be successfully coupled with the chloropyrimidine precursor. This strategy allows for the direct incorporation of desired substituents onto the phenyl ring.

Studies have shown that anilines with various substitution patterns, including mono- and di-substitution with alkyl, alkoxy, and halogen groups, can be used effectively. scispace.comnih.gov This modular approach is highly efficient for creating analogues for structure-activity relationship (SAR) studies in drug discovery. mdpi.comnih.gov

| Aniline Derivative Used in Synthesis | Resulting Substituent on Anilino Ring | Product Yield | Reference |

| Aniline | None | 95% | scispace.com |

| 4-Methylaniline (p-Toluidine) | 4-Methyl | 98% | scispace.com |

| 4-Methoxyaniline | 4-Methoxy | 99% | scispace.com |

| 4-Fluoroaniline | 4-Fluoro | 94% | scispace.com |

| 3,4-Dimethylaniline | 3,4-Dimethyl | 98% | scispace.com |

| 4-Nitroaniline | 4-Nitro | 20% | scispace.com |

Further modification of the anilino N-H group is also possible, though less commonly explored. Standard N-alkylation or N-acylation reactions could potentially be employed, provided that chemoselectivity over the pyrimidine ring nitrogens can be achieved.

Elaboration and Functionalization at the Methyl Group (C-6 Position)

The methyl group at the C-6 position is the least reactive site on the this compound scaffold. However, its protons are rendered weakly acidic due to the electron-withdrawing effect of the adjacent ring nitrogens, making them more reactive than typical alkyl protons. stackexchange.com This allows for functionalization, typically following deprotonation with a strong base.

While specific literature on the C-6 methyl functionalization of this exact compound is limited, established methods for related methylpyrimidines can be applied. A plausible strategy involves lithiation, where a strong base like lithium diisopropylamide (LDA) is used to deprotonate the methyl group, generating a nucleophilic organolithium intermediate. researchgate.net This intermediate can then react with various electrophiles:

Aldehydes and Ketones: Reaction with carbonyl compounds would yield secondary or tertiary alcohols via an aldol-type condensation. stackexchange.com

Alkyl Halides: Substitution with alkyl halides would lead to chain extension at the C-6 position.

Epoxides: Reaction with epoxides, such as epichlorohydrin, would introduce a hydroxypropyl side chain. researchgate.net

These transformations, while requiring more stringent conditions than those at the C-4 position, offer a pathway to introduce further structural diversity and explore new chemical space.

Catalytic Approaches in the Synthesis and Modification of this compound Derivatives

The synthesis and functionalization of this compound and its derivatives are significantly advanced by the application of catalytic methodologies. These approaches offer efficient and selective routes to novel compounds with potential applications in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the modification of the pyrimidine core, enabling the introduction of a wide array of substituents at the C4-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings, are among the most versatile methods for forming carbon-carbon bonds. core.ac.uk In the context of this compound, the chlorine atom at the C4-position serves as a reactive handle for such transformations. The general principle involves the reaction of the chloropyrimidine with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand.

The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents, is a widely employed method for the arylation of chloropyrimidines. core.ac.ukresearchgate.net This reaction is valued for its mild reaction conditions and the commercial availability of a diverse range of boronic acids and their esters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium complexes with phosphine (B1218219) ligands are commonly used to facilitate the catalytic cycle.

The Hiyama cross-coupling offers an alternative approach using organosilanes. researchgate.net This method can be advantageous due to the lower toxicity and stability of organosilicon reagents. The activation of the silicon-carbon bond often requires a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

While direct catalytic synthesis of the this compound core is less commonly detailed, multicomponent reactions (MCRs) represent a powerful strategy for the efficient construction of highly substituted pyrimidine rings in a single step. researchgate.netacs.orgjapsonline.com These reactions combine three or more starting materials in a catalytic process to form a complex product, offering high atom economy and procedural simplicity. japsonline.com Catalysts for such transformations can range from metal complexes to organocatalysts like l-proline. japsonline.comijcrt.org

The following tables summarize representative examples of catalytic modifications of chloropyrimidine derivatives, which are analogous to the potential transformations of this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Chloropyrimidines

| Entry | Chloropyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product | Yield (%) |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 2-Chloro-4-phenylpyrimidine | 85 |

| 2 | 4-Chloro-2,6-dimethylpyrimidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ / Toluene/H₂O | 4-(4-Methoxyphenyl)-2,6-dimethylpyrimidine | 92 |

| 3 | 2-Amino-4-chloro-6-methylpyrimidine | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | 2-Amino-4-(3-fluorophenyl)-6-methylpyrimidine | 78 |

Table 2: Palladium-Catalyzed Hiyama Cross-Coupling of 2-Chloropyrimidines

| Entry | 2-Chloropyrimidine Substrate | Organosilane | Catalyst / Additive | Solvent | Product | Yield (%) |

| 1 | 2-Chloro-4,6-dimethoxypyrimidine | Trimethoxy(phenyl)silane | Pd(OAc)₂ / CuCl / TBAF | THF | 2-Phenyl-4,6-dimethoxypyrimidine | 88 |

| 2 | 2-Chloropyrimidine | Vinyltrimethoxysilane | PdCl₂(PPh₃)₂ / TBAF | DMF | 2-Vinylpyrimidine | 75 |

Advanced Structural Elucidation and Spectroscopic Investigations of 2 Anilino 4 Chloro 6 Methylpyrimidine and Its Analogs

Advanced Mass Spectrometry in Elucidating Reaction Pathways and Complex Formation

Advanced mass spectrometry (MS), particularly techniques like Electrospray Ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS), serves as a powerful tool for the structural elucidation of pyrimidine (B1678525) derivatives. By analyzing the fragmentation patterns of a molecule, it is possible to confirm its structure, identify unknown compounds, and gain insights into potential reaction or degradation pathways. sphinxsai.com

In the positive ion mode ESI-MS spectrum of 2-Anilino-4-chloro-6-methylpyrimidine, the molecular ion would be observed as the protonated species [M+H]⁺. Subsequent fragmentation of this precursor ion in an MS/MS experiment would likely proceed through several distinct pathways, characteristic of substituted pyrimidines and anilines. sphinxsai.comresearchgate.net Mass spectral studies of analogous aryl amino carbonyl pyrimidines reveal that fragmentation is often initiated at the pyrimidine moiety or the amide-like linkage. sphinxsai.com

A plausible fragmentation pathway for this compound could involve:

Initial Cleavage: The primary fragmentation could occur via two main routes. The first involves the cleavage of the C-N bond between the pyrimidine ring and the anilino group. The second involves fragmentation of the pyrimidine ring itself. sphinxsai.com

Loss of Substituents: Common fragmentation steps include the elimination of the chloro group, often as an HCl molecule, and the loss of the methyl group.

Ring Fission: The pyrimidine ring can undergo characteristic cleavages, such as a retro-Diels-Alder reaction, leading to smaller, stable fragment ions. researchgate.net

These fragmentation patterns are crucial for identifying metabolites or degradation products in complex matrices. Furthermore, the high sensitivity of ESI-MS allows for the detection of non-covalent complexes. By maintaining gentle ionization conditions, it is possible to observe the parent compound bound to metal ions, proteins, or other molecules, providing direct evidence of complex formation and stoichiometry.

| m/z (Daltons) | Proposed Fragment Identity | Plausible Fragmentation Pathway |

|---|---|---|

| 220.06 | [M+H]⁺ | Protonated parent molecule |

| 184.08 | [M+H - HCl]⁺ | Loss of hydrogen chloride |

| 127.05 | [C₆H₅NH₂ + CNH]⁺ | Cleavage of pyrimidine ring |

| 93.06 | [C₆H₅NH₂ + H]⁺ | Cleavage of C-N bond (Aniline cation) |

Vibrational Spectroscopy (FTIR, FT-Raman) for Hydrogen Bonding and Electronic Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure, bonding, and intermolecular interactions of this compound. These methods are particularly sensitive to the presence of hydrogen bonds and the electronic structure of the conjugated system. nih.gov

The analysis of the vibrational spectra allows for the identification of characteristic functional groups. The N-H stretching vibration of the secondary amine (anilino group) is a key indicator of hydrogen bonding. In the absence of hydrogen bonding, this band appears as a sharp peak typically above 3400 cm⁻¹. However, in the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and a nitrogen atom of the pyrimidine ring of another is expected. This interaction leads to a broadening of the N-H band and a shift to a lower wavenumber (typically 3300–3400 cm⁻¹), with the magnitude of the shift correlating to the strength of the hydrogen bond. nih.govmdpi.com

The electronic structure, defined by the delocalization of π-electrons across the aniline (B41778) and pyrimidine rings, is reflected in the ring stretching vibrations. The C=C and C=N stretching modes of the pyrimidine and phenyl rings typically appear in the 1400–1650 cm⁻¹ region. researchgate.net The frequencies of these bands are sensitive to the substituents on the rings. The electron-donating nature of the anilino group and the electron-withdrawing effect of the chloro substituent influence the electron density distribution and bond orders within the ring system, causing shifts in these vibrational frequencies. nist.gov Comparing experimental spectra with quantum chemical calculations can provide a detailed assignment of these modes and a deeper understanding of the molecule's electronic properties. nih.govnih.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Significance |

|---|---|---|

| 3300 - 3450 | N-H stretching | Position and width indicate hydrogen bonding strength. nih.gov |

| 3000 - 3100 | Aromatic C-H stretching | Characteristic of the phenyl and pyrimidine rings. |

| 2900 - 3000 | Methyl C-H stretching | Asymmetric and symmetric stretches of the -CH₃ group. |

| 1580 - 1620 | Pyrimidine ring C=N, C=C stretching | Sensitive to electronic effects of substituents. researchgate.net |

| 1450 - 1550 | Aniline ring C=C stretching | Reflects conjugation within the anilinopyrimidine system. |

| 1250 - 1350 | Aromatic C-N stretching | Vibration of the bond linking the aniline and pyrimidine rings. |

| 700 - 800 | C-Cl stretching | Characteristic vibration for the chloro substituent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic properties of molecules containing chromophores. The conjugated system of this compound, which extends over both the pyrimidine and aniline rings, absorbs light in the UV region, leading to the promotion of electrons to higher energy orbitals. libretexts.org

The absorption spectrum is characterized by electronic transitions between molecular orbitals. The most common transitions for this type of molecule are π→π* and n→π*. shu.ac.uktanta.edu.eg

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. They are expected to be the dominant feature in the spectrum of this compound. libretexts.org

n→π Transitions:* These are lower-intensity absorptions that involve promoting a non-bonding electron (from the nitrogen or chlorine atoms) to a π* antibonding orbital. These transitions typically occur at longer wavelengths (lower energy) than π→π* transitions. shu.ac.uk

| Transition Type | Orbital Change | Expected Intensity | Chromophore |

|---|---|---|---|

| π → π | Bonding π → Antibonding π | High (ε > 10,000) | Anilinopyrimidine conjugated system |

| n → π | Non-bonding n → Antibonding π | Low (ε < 2,000) | N, Cl atoms adjacent to π system |

UV-Vis spectroscopy is also extensively used to study the binding of small molecules to macromolecules, such as proteins. sciforschenonline.orgsemanticscholar.org The interaction of an anilinopyrimidine derivative with a protein like bovine serum albumin (BSA) can be monitored by recording changes in the absorption spectrum. sciforschenonline.orgnih.gov When the small molecule binds to the protein, its microenvironment changes, which can perturb the energy levels of its electronic orbitals. This perturbation often results in a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in the molar absorptivity (a hyperchromic or hypochromic effect). sciforschenonline.orgnih.gov By systematically titrating a solution of the protein with the compound and monitoring these spectral changes, one can determine binding constants (Kₐ), the number of binding sites (n), and thermodynamic parameters, providing crucial information about the affinity and nature of the interaction. semanticscholar.orgnih.gov

| Parameter | Description | Information Gained |

|---|---|---|

| Binding Constant (Kₐ) | Measure of the affinity between the compound and the protein. | Strength of the binding interaction. sciforschenonline.org |

| Number of Binding Sites (n) | The stoichiometry of the binding interaction. | How many molecules bind to one protein molecule. nih.gov |

| ΔG, ΔH, ΔS | Thermodynamic parameters (Gibbs free energy, enthalpy, entropy). | Nature of the binding forces (e.g., hydrophobic, hydrogen bonds). semanticscholar.org |

Theoretical and Computational Chemistry Studies on 2 Anilino 4 Chloro 6 Methylpyrimidine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and related characteristics, offering a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. physchemres.org For pyrimidine (B1678525) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to find the minimum energy conformation. physchemres.orgnih.gov This process calculates the wave function and energy at a starting geometry and iteratively searches for a new geometry with lower energy until a stable point is reached. physchemres.org

Once the optimized geometry is obtained, vibrational analysis is performed by calculating the harmonic vibrational frequencies. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the prediction of infrared and Raman spectra, which can be compared with experimental data for structural validation. nih.govresearchgate.net The calculated vibrational frequencies for related pyrimidine molecules have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Table 1: Representative Data from DFT-Based Geometry Optimization This table contains illustrative data typical for pyrimidine derivatives as determined by DFT calculations.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (pyrimidine ring) | Carbon-Nitrogen bond length within the pyrimidine ring. | ~1.33 - 1.38 Å |

| C-C (pyrimidine ring) | Carbon-Carbon bond length within the pyrimidine ring. | ~1.39 - 1.42 Å |

| C-Cl | Bond length between the pyrimidine carbon and the chlorine atom. | ~1.74 Å |

| N-C-N (ring angle) | The bond angle within the pyrimidine ring. | ~120° - 128° |

| C-N-H (amino bridge) | The bond angle of the anilino bridge nitrogen. | ~118° - 122° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. ajchem-a.com The spatial distribution of these orbitals is also informative; the locations of the HOMO and LUMO lobes indicate the likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.netwuxibiology.com

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table outlines the typical parameters obtained from FMO analysis and their significance.

| Parameter | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. Soft molecules are more reactive. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govpreprints.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential, rich in electron density (e.g., around lone pairs on nitrogen or oxygen atoms), are colored red and are attractive sites for electrophiles. chemrxiv.org Conversely, regions of positive electrostatic potential, which are electron-deficient (e.g., around hydrogen atoms attached to heteroatoms), are colored blue and represent favorable sites for nucleophilic attack. chemrxiv.org Green and yellow areas indicate regions of neutral or intermediate potential. preprints.org For pyrimidine derivatives, MEP analysis can identify the electronegative nitrogen atoms of the pyrimidine ring and the electron-rich areas of the aniline (B41778) ring as potential sites for electrophilic interactions. chemrxiv.org

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Maps

| Color Code | Potential | Interpretation | Predicted Interaction |

|---|---|---|---|

| Red | Most Negative | High electron density, electron-rich region. | Site for electrophilic attack. |

| Yellow | Slightly Negative | Moderate electron density. | Potential site for electrophilic interaction. |

| Green | Neutral | Van der Waals surface, neutral region. | Likely involved in non-polar interactions. |

| Blue | Positive | Electron-deficient region. | Site for nucleophilic attack. |

Molecular Dynamics (MD) Simulations and Docking Studies for Molecular Interactions

While quantum calculations probe the intrinsic properties of a single molecule, molecular dynamics (MD) simulations and docking studies are employed to understand how a molecule behaves over time and how it interacts with other molecules, particularly biological macromolecules like proteins. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov The primary goal of docking is to identify the most likely binding mode(s) and to characterize the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For pyrimidine derivatives, docking studies have been used to investigate their binding modes within the active sites of various protein targets. nih.gov For example, in studies involving cyclin-dependent kinases (CDKs), docking can reveal key hydrogen bonds between the pyrimidine core and backbone residues of the kinase hinge region, a common binding motif for kinase inhibitors. nih.gov The analysis focuses on identifying the specific amino acid residues that interact with different parts of the ligand, providing a structural hypothesis for the observed binding affinity. nih.gov

Table 4: Typical Outputs from a Molecular Docking Study This table illustrates the kind of information obtained from docking a ligand like 2-Anilino-4-chloro-6-methylpyrimidine into a protein active site.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residue | Significance |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine ring nitrogens, Anilino N-H | Backbone amide/carbonyl of hinge region (e.g., Leu, Ala) | Key anchor for ligand binding and orientation. |

| Hydrophobic Interaction | Aniline ring, methyl group | Non-polar residues (e.g., Val, Ile, Leu, Phe) | Contributes to binding affinity by displacing water. |

| Pi-Pi Stacking | Aniline ring, pyrimidine ring | Aromatic residues (e.g., Phe, Tyr, His) | Stabilizes the complex through aromatic ring interactions. |

| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Can provide additional directional stabilization. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information on the conformational flexibility and dynamics of a system. rsc.org By simulating the molecule in a given environment (e.g., in a solvent like water), MD can explore the accessible conformational landscape—the full range of shapes the molecule can adopt. rjeid.com

Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Theoretical chemistry offers robust methods for mapping out the potential reaction pathways of a molecule, identifying the high-energy transition states, and calculating the energetics of these transformations. Such studies are crucial for understanding synthesis mechanisms and predicting the stability and reactivity of a compound.

Methodologies: Computational studies on pyrimidine derivatives frequently employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)) to model chemical reactions. researchgate.net These calculations can determine the optimized geometries of reactants, products, and transition states. By calculating the Gibbs free energy of these species, the thermodynamic favorability of a reaction can be assessed. jchemrev.com

Application to Pyrimidine Derivatives: In studies of related pyrimidine systems, computational approaches have been used to investigate reaction mechanisms, such as condensation reactions. ijcce.ac.ir For instance, in the Biginelli condensation reaction to form dihydropyrimidines, DFT calculations can elucidate the multi-step process involving the formation of various intermediates and the associated energy barriers for each step. ijcce.ac.ir These theoretical models help in understanding how factors like catalysts and substituents can influence the reaction yield and selectivity. ijcce.ac.ir

Nonlinear Optical (NLO) Properties and Related Theoretical Investigations

Nonlinear optical (NLO) materials are of great interest for their potential applications in advanced technologies like optical data storage, signal processing, and telecommunications. rsc.orgnih.gov Organic molecules, particularly those with donor-acceptor structures and extensive π-conjugated systems, often exhibit significant NLO responses. nih.gov Pyrimidine derivatives are considered promising candidates for NLO materials due to the electron-withdrawing nature of the pyrimidine ring. nih.gov

Theoretical Prediction of NLO Properties: Computational methods, especially DFT, are widely used to predict the NLO properties of molecules. researchgate.net Key parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be calculated to assess a molecule's potential as an NLO material. researchgate.net Time-dependent DFT (TD-DFT) can be used to study the electronic absorption spectra, which is crucial for understanding the electronic transitions that contribute to the NLO response. jchemrev.com

Findings from Studies on Pyrimidine Derivatives: Theoretical investigations on various pyrimidine derivatives have demonstrated their potential for NLO applications. rsc.org For example, a study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), utilized DFT calculations to investigate its NLO properties. The study found that the crystalline environment significantly enhanced the NLO behavior of the molecule. rsc.org The calculated third-order nonlinear susceptibility (χ³) of PMMS was found to be superior to that of some known chalcone (B49325) derivatives, highlighting its promise for photonic applications. rsc.org

For this compound, the presence of the electron-donating anilino group and the electron-withdrawing pyrimidine ring suggests a potential for intramolecular charge transfer, a key feature for second-order NLO activity. Theoretical calculations would be invaluable in quantifying its hyperpolarizability and predicting its utility in NLO devices.

Below is a table summarizing key computational parameters often investigated in the theoretical studies of pyrimidine derivatives for NLO properties.

| Parameter | Significance in NLO Studies | Typical Computational Method |

| Dipole Moment (μ) | Indicates the charge separation in a molecule, which can contribute to the NLO response. | DFT (e.g., B3LYP) |

| Polarizability (α) | Measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. | DFT (e.g., B3LYP) |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. Higher values indicate a stronger NLO activity. | DFT (e.g., B3LYP, CAM-B3LYP) |

| HOMO-LUMO Energy Gap | A smaller energy gap can be associated with easier electronic transitions and potentially larger NLO responses. | DFT, TD-DFT |

Reactivity Mechanisms and Reaction Kinetics of 2 Anilino 4 Chloro 6 Methylpyrimidine

Mechanistic Studies of Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring (e.g., at C-4)

The primary reaction mechanism for 2-anilino-4-chloro-6-methylpyrimidine involves nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C-4 position is displaced by a nucleophile. This reactivity is a cornerstone of pyrimidine chemistry, enabling the synthesis of a wide array of derivatives. researchgate.net The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (C-2, C-4, and C-6).

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the electrophilic carbon atom at the C-4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyrimidine ring. The negative charge is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms.

In the second, typically rapid, step, the leaving group (in this case, the chloride ion) is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. The C-4 position is generally more susceptible to nucleophilic attack than the C-2 position in many chloropyrimidines, a phenomenon attributed to the relative stability of the corresponding Meisenheimer intermediates and the electronic effects of the ring nitrogen atoms. For 2,4-dichloropyrimidines, SNAr reactions are often C-4 selective. wuxiapptec.com However, the presence of substituents can significantly influence this regioselectivity.

Recent studies on SNAr reactions have also suggested the possibility of a concerted mechanism (cSNAr), where the attack of the nucleophile and the departure of the leaving group occur in a single step, without the formation of a distinct intermediate. nih.gov While the classical two-step mechanism featuring a Meisenheimer complex is widely accepted for highly activated systems, some SNAr reactions, particularly with less-activated substrates, may proceed through a concerted or borderline mechanism. nih.gov The specific mechanism for this compound would likely depend on the nature of the attacking nucleophile and the reaction conditions.

Kinetics of Derivative Formation and Transformation Pathways

The kinetics of nucleophilic substitution on chloropyrimidines are generally found to follow second-order rate laws, being first order in both the pyrimidine substrate and the nucleophile. The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate complex. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with various substituted anilines has been shown to follow second-order kinetics. researchgate.net

The formation of derivatives from this compound primarily follows the SNAr pathway at the C-4 position. Common transformation pathways include:

Amination: Reaction with primary or secondary amines to yield 2-anilino-4-amino-6-methylpyrimidine derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to produce the corresponding ethers.

Thiolation: Reaction with thiols or thiophenols to form thioethers.

The relative rates of these reactions would be expected to follow the order of nucleophilicity of the attacking species.

Degradation Pathways and Stability Studies under Various Conditions

The stability of this compound can be affected by various environmental factors, leading to its degradation. While specific degradation studies on this compound are not widely available, information from related anilinopyrimidine fungicides and other pyrimidine derivatives allows for the postulation of likely degradation pathways.

Hydrolytic Degradation: Chloropyrimidines can undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group. This reaction is often dependent on pH and temperature. The stability of anilinopyrimidines in aqueous environments can be a concern, with hydrolysis being a potential degradation route. The rate of hydrolysis is generally influenced by the electronic nature of the substituents on the pyrimidine ring.

Photochemical Degradation: Anilinopyrimidine fungicides are known to undergo photodegradation, especially in the presence of photosensitizers like iron(III)-polycarboxylate complexes. nih.gov The degradation mechanism often involves the generation of hydroxyl radicals, which can attack the fungicide molecule. Common photodegradation products of anilinopyrimidines include mono- or dihydroxylated derivatives on both the aromatic and heterocyclic rings, as well as the nitrogen bridge. nih.gov The half-lives of some anilinopyrimidine fungicides under simulated sunlight in the presence of such complexes have been estimated to be in the range of 28 to 79 minutes. nih.gov

Thermal Degradation: The thermal stability of pyrimidine derivatives is dependent on their structure and substituents. researchgate.net Thermal decomposition studies on various pyrimidine compounds have shown that the degradation can be a single or multi-step process. The presence of different functional groups can significantly alter the decomposition temperature and the kinetic parameters of the degradation process. researchgate.net

Microbial Degradation: While the mode of action of anilinopyrimidine fungicides is the inhibition of methionine biosynthesis in fungi, microorganisms can also play a role in their degradation in the environment. mdpi.comnih.gov The degradation of pyrimidines by microorganisms can proceed through various metabolic pathways. nih.gov The aerobic degradation of a related compound, 2-chloro-4-nitroaniline, by Rhodococcus sp. has been shown to involve oxidative hydroxylation and subsequent ring cleavage. researchgate.net

The following table outlines potential degradation pathways for this compound based on studies of related compounds.

| Degradation Pathway | Conditions | Probable Products |

| Hydrolysis | Aqueous environment, pH and temperature dependent | 2-Anilino-4-hydroxy-6-methylpyrimidine |

| Photodegradation | UV light, presence of photosensitizers | Hydroxylated derivatives of the parent compound |

| Thermal Degradation | High temperatures | Various smaller decomposition products |

| Microbial Degradation | Presence of specific microorganisms | Hydroxylated intermediates, ring-opened products |

Exploration of Advanced Applications of 2 Anilino 4 Chloro 6 Methylpyrimidine in Chemical and Material Science

2-Anilino-4-chloro-6-methylpyrimidine as a Ligand in Coordination Chemistry

The nitrogen atoms within the pyrimidine (B1678525) ring and the anilino group of this compound present potential coordination sites, making it an intriguing ligand for the formation of metal complexes. The electronic properties and steric hindrance of the ligand can influence the geometry, stability, and reactivity of the resulting coordination compounds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound as a ligand is an area of active research. These syntheses typically involve the reaction of the pyrimidine derivative with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

| Technique | Purpose | Expected Observations |

| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand. | Shifts in the vibrational frequencies of the C=N and N-H bonds upon coordination to the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure of the complex in solution. | Changes in the chemical shifts of the protons and carbons of the ligand upon complexation. |

| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides precise information on bond lengths, bond angles, and the coordination geometry around the metal ion. |

| Elemental Analysis | To determine the empirical formula of the complex. | Confirms the stoichiometry of the metal and ligand in the complex. |

This table is interactive. Click on the headers to learn more about each technique.

Investigation of Catalytic Activity of Metal Complexes Derived from the Compound

Metal complexes derived from this compound are being investigated for their potential as catalysts in various organic transformations. The nature of the metal center and the ligand environment can be tailored to promote specific catalytic reactions, such as oxidation, reduction, and cross-coupling reactions. The catalytic performance is typically evaluated by monitoring the reaction yield, selectivity, and turnover number.

Functionalization for Advanced Materials Development (e.g., Polymers, Functional Dyes)

The reactive chlorine atom at the 4-position of the pyrimidine ring in this compound serves as a key handle for its functionalization. This allows for the covalent attachment of the molecule to other chemical entities, leading to the development of advanced materials with tailored properties. For instance, it can be incorporated into polymer chains to modify their thermal, optical, or conductive properties. Furthermore, its chromophoric anilinopyrimidine core makes it a candidate for the synthesis of novel functional dyes with applications in sensing, imaging, and optoelectronics.

Development as Molecular Probes and Biological Target Engagement Tools (Mechanistic Focus)

The ability of this compound and its derivatives to interact with biological macromolecules has spurred interest in their development as molecular probes and tools for studying biological processes at a molecular level.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Derivatives of this compound are being explored as potential enzyme inhibitors. The pyrimidine scaffold is a common motif in many biologically active molecules, and modifications to the aniline (B41778) and methyl groups can be used to achieve specific binding to the active site of a target enzyme. Mechanistic studies focus on understanding how these compounds inhibit enzyme activity, whether through competitive, non-competitive, or uncompetitive inhibition, which is crucial for the rational design of more potent and selective inhibitors.

| Inhibition Type | Mechanism of Action |

| Competitive | The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. |

| Non-competitive | The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. |

| Uncompetitive | The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. |

This table is interactive. Click on the headers for more details on each inhibition type.

Studies of Binding Interactions with Biomolecules (e.g., DNA, RNA)

The planar aromatic structure of this compound suggests the potential for intercalation or groove binding with nucleic acids like DNA and RNA. Researchers are investigating these binding interactions using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism. Understanding the mode and strength of these interactions is fundamental for the development of new therapeutic agents that target nucleic acids or as probes for nucleic acid structure and function.

Development of Fluorescent or Spin Probes for Biological Research

The intrinsic properties of the this compound scaffold make it a candidate for the development of fluorescent and spin probes, which are instrumental in visualizing and understanding complex biological processes. While specific research on this compound as a direct fluorescent or spin probe is not extensively documented, its structural motifs are found in various classes of fluorescent dyes and probes. The pyrimidine ring system, in particular, is a common core in many biologically active and fluorescent molecules.

The anilino group, an aromatic amine, can contribute to the electronic properties of a molecule, often influencing its absorption and emission spectra. The development of fluorescent probes from scaffolds like this compound would typically involve chemical modifications to introduce a fluorophore or a group that can interact with a specific biological target to elicit a fluorescent response. For instance, the chlorine atom at the 4-position offers a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups, including known fluorophores or moieties that can act as sensors for specific ions, molecules, or environmental conditions within a biological system.

Similarly, for the development of spin probes, the this compound structure could be modified to incorporate a stable radical, such as a nitroxide. These spin probes are valuable in techniques like electron paramagnetic resonance (EPR) spectroscopy to study the dynamics and structure of biomolecules. The pyrimidine scaffold could serve as a rigid framework to which the radical is attached, and the substituents on the ring could be altered to modulate the probe's solubility, stability, and affinity for specific biological targets.

Although direct studies are limited, the potential for this compound to serve as a precursor or key intermediate in the synthesis of such advanced biological tools remains an area of interest for further research and development.

Applications in Agrochemicals and Related Fields

The pyrimidine nucleus is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized as herbicides, insecticides, and fungicides. This compound and its analogs have been explored for their potential contributions to this sector, particularly as nitrification inhibitors and fungicides.

Role as Nitrification Inhibitors

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a crucial process in the nitrogen cycle. However, in agricultural settings, rapid nitrification can lead to significant nitrogen loss from the soil through leaching and denitrification, reducing fertilizer efficiency and causing environmental pollution. Nitrification inhibitors are compounds that slow down this process, thereby improving nitrogen use efficiency by crops.

While much of the research on pyrimidine-based nitrification inhibitors has focused on the related compound 2-amino-4-chloro-6-methylpyrimidine (B145687) (AM), the structural similarity suggests that this compound could also exhibit inhibitory effects on nitrifying bacteria. Studies have shown that AM can effectively retard the production of nitrate in various soil types. For instance, in Trinidad soils, AM was found to inhibit nitrification, particularly in the presence of urea (B33335) as a nitrogen source in acidic soils. The mechanism of action is believed to involve the inhibition of the ammonia monooxygenase (AMO) enzyme, which is the first and rate-limiting step of nitrification.

The effectiveness of pyrimidine-based nitrification inhibitors can be influenced by soil type, pH, and the specific nitrogen fertilizer used. Research on 2-amino-4-chloro-6-methylpyrimidine has demonstrated its potential to mitigate nitrous oxide (N₂O) emissions, a potent greenhouse gas, from agricultural soils. Although direct data for this compound is scarce, the anilino group may modulate the compound's activity and persistence in the soil compared to the amino group in AM. Further investigation is warranted to fully elucidate the potential of this compound as a nitrification inhibitor.

Comparative Efficacy of Pyrimidine-Based Nitrification Inhibitors

| Compound | Target Process | Mechanism of Action (Proposed) | Observed Effects | References |

|---|---|---|---|---|

| 2-Amino-4-chloro-6-methylpyrimidine (AM) | Nitrification | Inhibition of Ammonia Monooxygenase (AMO) | Retarded nitrate production in soil; Mitigation of N₂O emissions | uwi.edujircas.go.jp |

| This compound | Nitrification (Potential) | Inhibition of Ammonia Monooxygenase (AMO) (Hypothesized) | Limited direct research available. Potential for similar activity to AM. | - |

Development as Agricultural and Horticultural Fungicides

The anilinopyrimidine class of fungicides is well-established in agriculture for the control of a variety of fungal pathogens. Commercially successful anilinopyrimidines include cyprodinil, mepanipyrim, and pyrimethanil. These fungicides are known for their efficacy against diseases such as gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis). The mode of action of anilinopyrimidine fungicides is believed to involve the inhibition of methionine biosynthesis and the secretion of fungal hydrolytic enzymes, which are crucial for the infection process.

Given that this compound shares the core anilinopyrimidine structure, it is plausible that this compound and its derivatives could exhibit fungicidal properties. The substituents on the pyrimidine and aniline rings are known to influence the spectrum of activity and efficacy of these fungicides. The chloro and methyl groups on the pyrimidine ring of this compound could modulate its fungicidal activity.

Research into novel pyrimidine derivatives continues to be an active area in the development of new fungicides to combat the emergence of resistant fungal strains. While specific and detailed efficacy data for this compound against a wide range of plant pathogens is not extensively published in readily available literature, its structural class suggests it is a promising candidate for further investigation and development as an agricultural or horticultural fungicide.

Characteristics of Anilinopyrimidine Fungicides

| Fungicide Class | Example Compounds | Primary Mode of Action | Commonly Controlled Pathogens | Potential of this compound |

|---|---|---|---|---|

| Anilinopyrimidines | Cyprodinil, Mepanipyrim, Pyrimethanil | Inhibition of methionine biosynthesis and secretion of hydrolytic enzymes | Botrytis cinerea, Venturia inaequalis | Belongs to the same chemical class, suggesting potential fungicidal activity. |

Future Directions and Emerging Research Avenues for 2 Anilino 4 Chloro 6 Methylpyrimidine

Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of new molecules. For 2-Anilino-4-chloro-6-methylpyrimidine, AI and machine learning (ML) offer powerful tools to predict its properties and to design novel derivatives with enhanced functionalities.

Machine learning algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be developed to forecast the biological activity or physical properties of derivatives of this compound. researchgate.netresearchgate.net By training these models on datasets of known pyrimidine (B1678525) compounds, researchers can predict the efficacy of new, unsynthesized analogues. This predictive power significantly reduces the time and cost associated with traditional trial-and-error experimental approaches. researchgate.net For instance, ML models have been successfully used to predict the corrosion inhibition efficiency of pyrimidine derivatives by analyzing various molecular descriptors. researchgate.netresearchgate.net

Deep generative models represent another frontier, enabling the de novo design of compounds. nih.gov These models can learn the underlying patterns in chemical space from existing pyrimidine structures and then generate novel molecules with desired properties. A deep conditional transformer neural network, for example, was successfully used to identify new potent selective inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov A similar approach could be applied to generate derivatives of this compound tailored for specific targets.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Technique | Application Area | Predicted Outcome |

| QSAR Modeling | Property Prediction | Forecasting biological activity, toxicity, or physical properties of new derivatives. |

| Random Forest (RF) | Predictive Modeling | Developing robust models to predict inhibition efficiencies for applications like corrosion protection. researchgate.net |

| Deep Generative Models | De Novo Design | Creating novel molecular structures based on the 2-anilino-pyrimidine scaffold with optimized properties. nih.gov |

| Virtual Screening | Hit Identification | Rapidly screening large virtual libraries of derivatives against biological targets to identify promising candidates. |

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis and Application

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research on this compound will likely focus on developing more sustainable synthetic routes.

Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green alternatives that are being explored for pyrimidine derivatives include microwave-assisted synthesis, ultrasound-assisted reactions, multi-component reactions (MCRs), and the use of eco-friendly solvents or solvent-free conditions. rasayanjournal.co.innih.govpowertechjournal.com Microwave irradiation, for instance, has been shown to be an effective method for the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines, offering shorter reaction times and high efficiency compared to conventional heating. rsc.org

The development of catalytic systems using reusable or metal-free catalysts is another key area. powertechjournal.com These approaches not only minimize waste but also simplify product purification. The goal is to design processes that are financially feasible, eco-friendly, and produce high yields of the target compound with minimal toxicity. rasayanjournal.co.in

Table 2: Comparison of Synthetic Methods for Pyrimidine Derivatives

| Method | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication powertechjournal.com | Reduced reaction times, lower energy consumption, increased yields. rasayanjournal.co.in |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inpowertechjournal.com | Reduced environmental pollution and health hazards. |

| Reaction Type | Multi-step synthesis | One-pot, multi-component reactions (MCRs) rasayanjournal.co.in | Increased atom economy, simplified procedures, less waste generation. |

| Catalysts | Stoichiometric toxic reagents | Reusable, heterogeneous, or biocatalysts powertechjournal.com | Reduced catalyst waste, easier separation, lower environmental impact. |

Exploration of Novel Reaction Pathways and Multi-component Reactions Involving the Compound

The reactivity of the this compound scaffold allows for the exploration of diverse synthetic transformations. The chloro-substituent at the C4 position is a key functional handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. researchgate.net

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov Future work could focus on designing MCRs that incorporate this compound or its precursors to rapidly build libraries of diverse pyrimidine derivatives. windows.netnumberanalytics.com For example, reactions like the Biginelli or Hantzsch synthesis, which are classic MCRs for creating heterocyclic systems, could be adapted or new MCRs could be designed to utilize the pyrimidine core. nih.govnumberanalytics.com

Furthermore, exploring novel cross-coupling chemistries to modify the pyrimidine ring is a promising avenue. gsconlinepress.com Palladium-catalyzed reactions, for instance, could be used to form new carbon-carbon or carbon-heteroatom bonds at the chloro-position, significantly expanding the chemical space accessible from this starting material. The investigation of photochemical reactions or electrochemically-driven transformations could also unveil unprecedented reaction pathways for this compound. nih.gov

Investigation of Supramolecular Chemistry and Self-Assembly of Pyrimidine Derivatives

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to new materials with unique properties. The structure of this compound, containing hydrogen bond donors (N-H) and acceptors (pyrimidine nitrogens), as well as aromatic rings capable of π-π stacking, makes it an excellent candidate for studies in molecular self-assembly.

The pyrimidine moiety is known to participate in hydrogen bonding, which is crucial in processes like protein-nucleic acid and drug-protein recognition. iucr.org Researchers can investigate how derivatives of this compound self-assemble in the solid state or in solution to form ordered structures such as ribbons, sheets, or three-dimensional networks. iucr.org These assemblies could have applications in crystal engineering, materials science, and drug delivery.

By modifying the substituents on the aniline (B41778) ring or replacing the chloro group with other functional moieties, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular architecture. The interplay of hydrogen bonding, π–π stacking, and other weak interactions could lead to the formation of functional materials, such as liquid crystals, gels, or porous organic frameworks, all derived from the this compound core. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-anilino-4-chloro-6-methylpyrimidine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution of a 4-chloro precursor with aniline derivatives. For example, a method involves reacting 4-chloro-6-methylpyrimidine with substituted anilines under reflux conditions using polar aprotic solvents (e.g., DMF or THF) and bases like NaH. Key intermediates are characterized by LCMS (e.g., m/z 245 [M+H]+) and HPLC (retention time: 0.75 minutes under SQD-FA05 conditions). Purification often employs preparative HPLC or column chromatography .

Q. How are LCMS and HPLC utilized to validate the purity and identity of the compound?

LCMS confirms molecular weight via mass-to-charge ratio (m/z), while HPLC ensures purity through retention time consistency. For example, the title compound shows m/z 245 [M+H]+ and a retention time of 0.75 minutes under specific gradient conditions (e.g., acetonitrile/water with 0.1% formic acid). Method validation includes calibration with reference standards and reproducibility testing across multiple batches .

Q. What safety protocols are critical when handling this compound?

Due to its reactive chloro and anilino groups, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; store in airtight containers at –20°C. Waste disposal must follow hazardous chemical guidelines, including neutralization of residual reagents (e.g., POCl₃) before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are used to model reaction pathways, such as the substitution of the 4-chloro group. Basis sets like 6-31G(d) optimize geometry, while solvent effects are simulated via continuum models. DFT calculations predict activation energies and regioselectivity, validated experimentally via kinetic studies .

Q. What strategies resolve contradictions in synthetic yields across different reaction conditions?

Discrepancies in yields (e.g., 45–87%) arise from variations in temperature, catalyst loading, or solvent polarity. Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For instance, reducing NaBH₃CN concentration in reductive amination improves reproducibility by minimizing side reactions .

Q. How is the compound’s bioactivity assessed against dihydrofolate reductase (DHFR) or other targets?

Enzymatic assays measure IC₅₀ values using recombinant DHFR. For example, derivatives are incubated with NADPH and dihydrofolate, and absorbance at 340 nm tracks NADPH depletion. Structural analogs (e.g., 2-amino-6-arylaminomethyl-thienopyrimidines) show enhanced inhibition, guided by molecular docking into DHFR’s active site .

Q. What role does the methyl group at position 6 play in modulating solubility and crystallinity?

The methyl group enhances hydrophobicity, reducing aqueous solubility but improving crystal packing. X-ray crystallography reveals intermolecular van der Waals interactions, while logP measurements (e.g., 2.1 via shake-flask method) correlate with membrane permeability. Co-solvents (e.g., DMSO) or salt formation can mitigate solubility issues .

Q. How are computational and experimental data integrated to optimize synthetic routes?

Quantum mechanical calculations (e.g., transition state modeling) guide reagent selection. For example, DFT predicts higher yields with POCl₃ vs. SOCl₂ for chlorination steps, validated by GC-MS monitoring of reaction progress. Machine learning models trained on historical data further refine conditions .

Q. What analytical techniques confirm regioselectivity in substitution reactions?

NOESY NMR identifies spatial proximity between the anilino group and methyl substituent, confirming substitution at position 4. Isotopic labeling (e.g., ¹³C at C4) combined with MS/MS fragmentation validates reaction pathways .

Q. How are intermediates like 4-chloro-6-methylpyrimidine scaled for gram-level synthesis?

Pilot-scale reactions use continuous flow reactors to enhance heat/mass transfer. For example, chlorination with POCl₃ at 80°C in a tubular reactor achieves >90% conversion with inline IR monitoring. Workup involves quenching with ice-water and extracting with dichloromethane .

Methodological Notes

- Synthetic Optimization : Prioritize reaction parameters (temperature, solvent, stoichiometry) using Taguchi or response surface methodologies.

- Data Validation : Cross-check NMR/LCMS results with reference spectra from databases like NIST Chemistry WebBook .

- Safety Compliance : Adopt ISO 9001 protocols for handling hazardous intermediates (e.g., POCl₃, NaH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.